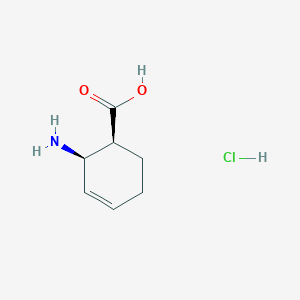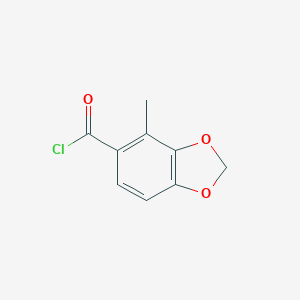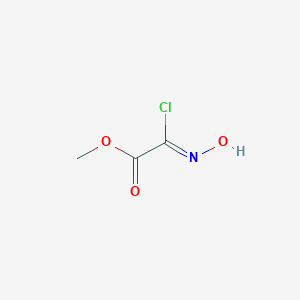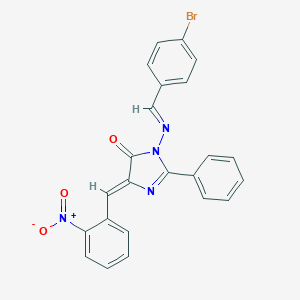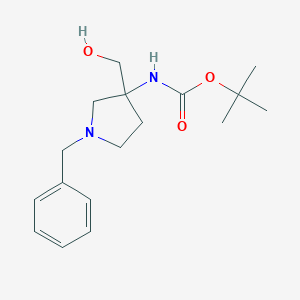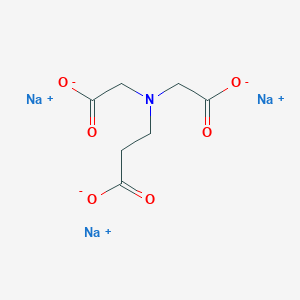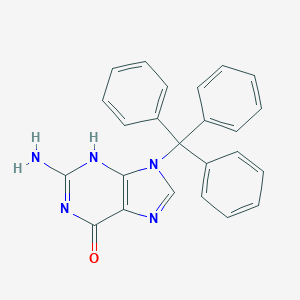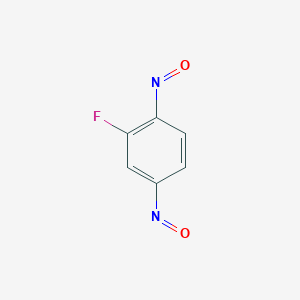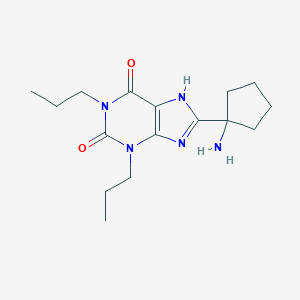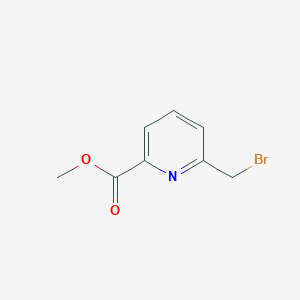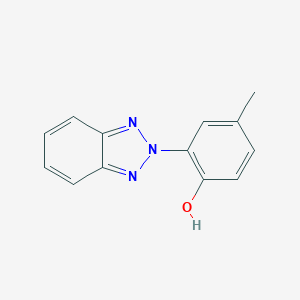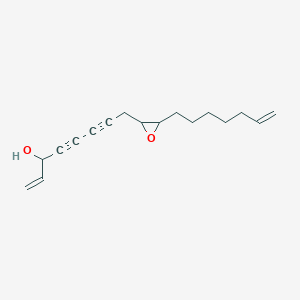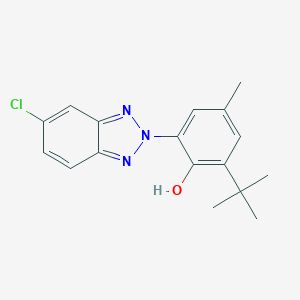![molecular formula C20H14N2O2 B141706 1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)- CAS No. 127784-27-4](/img/structure/B141706.png)
1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Mechanism Of Action
The mechanism of action of 1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)- is not fully understood. However, it has been suggested that it exerts its anticancer activity by inducing apoptosis, inhibiting cell cycle progression, and modulating the expression of various genes involved in cancer development and progression. Its antibacterial activity is thought to be due to its ability to disrupt bacterial cell membranes and inhibit bacterial DNA replication and transcription.
Biochemical And Physiological Effects
1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)- has been shown to have low toxicity and good biocompatibility, making it a promising candidate for use in biomedical applications. It has been reported to have minimal effects on normal cells and tissues, while selectively targeting cancer cells. Additionally, it has been shown to have good stability and solubility, which are important factors for drug development.
Advantages And Limitations For Lab Experiments
The advantages of using 1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)- in lab experiments include its high potency, good selectivity, and low toxicity. However, its limitations include its limited availability and the need for further studies to fully understand its mechanism of action.
Future Directions
For the research on 1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)- include investigating its potential applications in other fields, such as materials science and environmental science. Additionally, further studies are needed to optimize its synthesis method, improve its pharmacokinetic properties, and elucidate its mechanism of action. Furthermore, its potential use in combination with other drugs or therapies should be explored to enhance its therapeutic efficacy.
Synthesis Methods
The synthesis of 1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)- can be achieved through several methods, including the reaction of 2-(4'-nitro[1,1'-biphenyl]-4-yl)acetic acid with phthalic anhydride in the presence of sulfuric acid. Another method involves the reaction of 2-(4'-nitro[1,1'-biphenyl]-4-yl)acetic acid with phthalimide in the presence of phosphorus oxychloride. The yield and purity of the final product depend on the reaction conditions and the quality of the starting materials.
Scientific Research Applications
1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)- has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells. Additionally, it has been reported to have antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Furthermore, it has been investigated for its potential use as a fluorescent probe for detecting DNA damage.
properties
CAS RN |
127784-27-4 |
|---|---|
Product Name |
1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)- |
Molecular Formula |
C20H14N2O2 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
2-[4-(4-aminophenyl)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H14N2O2/c21-15-9-5-13(6-10-15)14-7-11-16(12-8-14)22-19(23)17-3-1-2-4-18(17)20(22)24/h1-12H,21H2 |
InChI Key |
SYHUJFZETSNGBC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C4=CC=C(C=C4)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C4=CC=C(C=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




